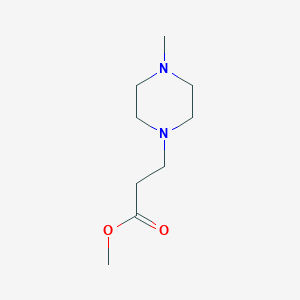

Methyl 3-(4-Methylpiperazin-1-yl)propanoate

Cat. No. B1626015

Key on ui cas rn:

33544-40-0

M. Wt: 186.25 g/mol

InChI Key: GAPYHLNXLZTGEH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09212305B2

Procedure details

In a 500-mL 3-neck round bottom flask, 150.0 g (1.7 moles) of methyl acrylate is charged. The reactor is cooled to 0° C. using an ice bath. Then, 77.0 g (0.77 moles) of 1-methyl piperazine are added slowly to prevent overheating of the reaction mass. The temperature should be maintained below 50° C. by controlling the addition rate of 1-methyl piperazine. Overheating may cause polymerization of the excess methyl acrylate present in the reactor. Once the addition is completed, the mixture is agitated using a magnetic stirring bar and the temperature adjusted to 50° C. for at least 16 hours. Then, the reaction is allowed to cool to ambient temperature and the excess methyl acrylate is removed under vacuum. The final product is a light brown liquid at ambient temperature. The transformation is monitored with thin layer chromatography (TLC) using 9:1 CHCl3/MeOH. Complete conversion is apparent from the lack of olefinic protons in the 1H-NMR spectra. 1H-NMR (300 MHz, CDCl3): δ 3.20 (s, 3H), 2.12 (t, 7.3 Hz, 2H), 1.94 (m, 10H), 1.71 (s, 3H). 13C-NMR (75 MHz, CDCl3): δ 171.31, 54.00, 52.41, 51.78, 50.22, 44.92, 30.96.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[CH3:7][N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1>>[CH3:7][N:8]1[CH2:13][CH2:12][N:11]([CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])[CH2:10][CH2:9]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

77 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCNCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCNCC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is agitated

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature should be maintained below 50° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once the addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the temperature adjusted to 50° C. for at least 16 hours

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the excess methyl acrylate is removed under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at ambient temperature

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CN1CCN(CC1)CCC(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |